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Introduction
Mizagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1).

SGLT1 is primarily expressed in the small intestine, where it plays a crucial role in the

absorption of glucose and galactose. By inhibiting SGLT1, Mizagliflozin reduces intestinal

glucose uptake, a mechanism that is being explored for the management of conditions such as

chronic constipation and post-bariatric hypoglycemia. Beyond its effects on glucose absorption,

emerging research indicates that Mizagliflozin can modulate gene expression in various

tissues, suggesting broader therapeutic potential. These application notes provide a summary

of the known effects of Mizagliflozin on gene expression and detailed protocols for conducting

similar research.

Mechanism of Action
Mizagliflozin selectively inhibits SGLT1, which is encoded by the SLC5A1 gene.[1] This

inhibition has direct effects on glucose transport and can indirectly influence intracellular

signaling pathways that regulate gene expression. Downstream signaling cascades implicated

in SGLT1 modulation include the mitogen-activated protein kinase (MAPK) pathways (JNK and

p38), nuclear factor-kappa B (NF-κB), and pathways associated with oxidative stress.[2]
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Data Presentation: Gene Expression Changes
Induced by Mizagliflozin
The following tables summarize the observed changes in gene expression in different tissues

following Mizagliflozin treatment in preclinical models.

Table 1: Gene Expression Changes in the Kidney of
Diabetic Mice
This table presents the relative mRNA levels of key genes involved in extracellular matrix

formation and inflammation in the kidneys of diabetic (db/db) mice treated with Mizagliflozin
(1.0 mg/kg) for 8 weeks.
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Gene
Symbol

Gene Name Function
Treatment
Group

Relative
mRNA
Level (Mean
± SEM)

Fold
Change vs.
Diabetic
Control

Col1a1

Collagen type

I alpha 1

chain

Extracellular

matrix

component

Diabetic

Control
2.5 ± 0.3 1.0

Mizagliflozin

(1.0 mg/kg)
1.5 ± 0.2 ↓ 0.6

Col1a2

Collagen type

I alpha 2

chain

Extracellular

matrix

component

Diabetic

Control
3.0 ± 0.4 1.0

Mizagliflozin

(1.0 mg/kg)
2.0 ± 0.3 ↓ 0.67

Il1b
Interleukin 1

beta

Pro-

inflammatory

cytokine

Diabetic

Control
4.0 ± 0.5 1.0

Mizagliflozin

(1.0 mg/kg)
2.5 ± 0.4 ↓ 0.63

Tgfb1

Transforming

growth factor

beta 1

Pro-fibrotic

and

inflammatory

cytokine

Diabetic

Control
3.5 ± 0.4 1.0

Mizagliflozin

(1.0 mg/kg)
2.0 ± 0.3 ↓ 0.57

Tnf

Tumor

necrosis

factor

Pro-

inflammatory

cytokine

Diabetic

Control
4.5 ± 0.6 1.0

Mizagliflozin

(1.0 mg/kg)
3.0 ± 0.4 ↓ 0.67
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Nfe2l2 (Nrf2)

Nuclear

factor,

erythroid 2

like 2

Transcription

factor,

antioxidant

response

Diabetic

Control
5.0 ± 0.7 1.0

Mizagliflozin

(1.0 mg/kg)
3.5 ± 0.5 ↓ 0.7

Data adapted from a study on diabetic nephropathy in db/db mice.[3][4]

Table 2: Gene Expression Changes in the Brain of a
Mouse Model of Vascular Cognitive Impairment
This table summarizes the qualitative changes in mRNA expression of genes in the brains of

mice with asymmetric common carotid artery surgery (ACAS), a model for vascular cognitive

impairment, following treatment with Mizagliflozin.

Gene Symbol Gene Name Function
Change in
ACAS Model
vs. Sham

Effect of
Mizagliflozin
Treatment

Slc5a1 (SGLT1)

Solute carrier

family 5 member

1

Sodium-glucose

cotransporter 1
Increased

No significant

change

Ccl2 (MCP-1)
Chemokine (C-C

motif) ligand 2

Pro-inflammatory

chemokine
Increased Reduced

Il1b Interleukin 1 beta
Pro-inflammatory

cytokine
Increased

No significant

change

Tnf
Tumor necrosis

factor

Pro-inflammatory

cytokine
Increased

No significant

change

Data adapted from a study on vascular cognitive impairment.[5]
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Mandatory Visualization: Signaling Pathways and
Experimental Workflows
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Caption: Downstream signaling pathways affected by Mizagliflozin.
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1. Tissue Harvest
(e.g., Kidney, Brain)

2. Total RNA Extraction

3. RNA Quality Control
(e.g., RIN score)

4. RNA-seq Library
Preparation

5. Next-Generation
Sequencing (NGS)

6. Raw Read Quality
Control

7. Read Alignment to
Reference Genome

8. Gene Expression
Quantification

9. Differential
Expression Analysis
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Caption: Experimental workflow for gene expression analysis.
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Experimental Protocols
The following are detailed protocols for the key experiments involved in analyzing the effects of

Mizagliflozin on gene expression in tissues.

Protocol 1: Total RNA Extraction from Mouse Kidney
Tissue
Materials:

Fresh or frozen mouse kidney tissue (up to 50 mg)

TRIzol reagent or similar lysis buffer

Bead-based homogenization tubes (e.g., with ceramic beads)

Homogenizer (e.g., Bullet Blender, Precellys)

RNA isolation kit (e.g., magNEAT Tissue RNA Extraction Kit or column-based kit)

Proteinase K

DNase I

RNase-free water, tubes, and pipette tips

Procedure:

Tissue Preparation: For fresh tissue, proceed immediately to homogenization. For frozen

tissue, keep on dry ice until ready to process to prevent thawing.

Homogenization:

Add 500 µL of lysis buffer (e.g., TRIzol or kit-specific buffer) and 20 µL of Proteinase K to a

bead lysis tube.

Weigh up to 50 mg of kidney tissue and add it to the tube.
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Homogenize the tissue using a bead beater according to the manufacturer's instructions

(e.g., 4 minutes at speed 10 on a Bullet Blender).

Phase Separation (for TRIzol-based methods):

Incubate the homogenate for 5 minutes at room temperature.

Add 0.2 mL of chloroform per 1 mL of TRIzol, cap securely, and shake vigorously for 15

seconds.

Incubate for 3 minutes at room temperature.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

RNA Precipitation (for TRIzol-based methods):

Carefully transfer the upper aqueous phase to a new RNase-free tube.

Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially.

Incubate for 10 minutes at room temperature.

Centrifuge at 12,000 x g for 10 minutes at 4°C.

RNA Wash and Resuspension (for TRIzol-based methods):

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

Air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA in RNase-free water.

Column-based or Magnetic Bead-based Purification: Follow the manufacturer's protocol for

the specific RNA isolation kit being used. This will typically include steps for binding RNA to a

membrane or beads, washing, and elution.
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DNase Treatment: Perform an on-column or in-solution DNase I treatment according to the

kit manufacturer's protocol to remove any contaminating genomic DNA.

RNA Quality Control:

Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a

spectrophotometer (e.g., NanoDrop).

Determine RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent

Bioanalyzer or similar instrument. A RIN of >7 is generally recommended for RNA-seq.

Protocol 2: RNA-seq Library Preparation
Materials:

High-quality total RNA (RIN > 7)

mRNA-Seq sample preparation kit (e.g., Illumina TruSeq Stranded mRNA, NEBNext Ultra II

Directional RNA)

Oligo(dT) magnetic beads for poly-A mRNA enrichment

Reverse transcriptase and random primers

dNTPs

RNase H and DNA Polymerase I

End-repair, A-tailing, and ligation enzymes and buffers

Sequencing adapters

PCR amplification reagents

Magnetic beads for size selection (e.g., AMPure XP)

Procedure:

mRNA Enrichment:
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Start with a defined amount of total RNA (e.g., 0.1-1 µg).

Isolate polyadenylated mRNA using oligo(dT) magnetic beads according to the kit

protocol. This step removes ribosomal RNA (rRNA).

RNA Fragmentation:

Fragment the enriched mRNA to the desired size range (typically 150-400 bp) using

enzymatic or chemical fragmentation as specified in the library preparation kit.

First-Strand cDNA Synthesis:

Synthesize the first strand of cDNA from the fragmented mRNA using reverse

transcriptase and random hexamer primers.

Second-Strand cDNA Synthesis:

Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. dUTP is

often incorporated in this step for stranded libraries.

End Repair and Adenylation:

Repair the ends of the double-stranded cDNA to create blunt ends.

Add a single 'A' nucleotide to the 3' ends of the cDNA fragments to prepare them for

adapter ligation.

Adapter Ligation:

Ligate sequencing adapters to both ends of the adenylated cDNA fragments. These

adapters contain sequences for binding to the sequencing flow cell and for PCR

amplification.

Size Selection:

Perform size selection of the adapter-ligated cDNA using magnetic beads to remove very

short and very long fragments.
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PCR Amplification:

Amplify the library using a limited number of PCR cycles to enrich for fragments that have

adapters on both ends and to add index sequences for multiplexing.

Library Quality Control:

Assess the size distribution of the final library using an Agilent Bioanalyzer.

Quantify the library concentration using qPCR (e.g., KAPA Library Quantification Kit) or a

fluorometric method (e.g., Qubit).

Protocol 3: Bioinformatics Workflow for Differential
Gene Expression Analysis
Software and Tools:

Quality Control: FastQC

Adapter Trimming: Trimmomatic or Cutadapt

Alignment: STAR or HISAT2

Quantification: featureCounts or Salmon/Kallisto

Differential Expression Analysis: DESeq2 or edgeR (R packages)

Procedure:

Raw Read Quality Control:

Use FastQC to assess the quality of the raw sequencing reads (FASTQ files). Check for

per-base sequence quality, GC content, and adapter content.

Adapter and Quality Trimming:

Use Trimmomatic or a similar tool to remove adapter sequences and low-quality bases

from the reads.
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Alignment to Reference Genome:

Align the trimmed reads to a reference genome (e.g., the mouse genome, GRCm39) using

an aligner like STAR.

Gene Expression Quantification:

Use a tool like featureCounts to count the number of reads that map to each gene based

on a gene annotation file (GTF). This generates a count matrix with genes as rows and

samples as columns.

Differential Expression Analysis:

Import the count matrix into R and use a package like DESeq2.

Normalization: DESeq2 will normalize the raw counts to account for differences in library

size and RNA composition between samples.

Statistical Modeling: Fit a negative binomial generalized linear model to the normalized

counts for each gene.

Hypothesis Testing: Perform a Wald test or Likelihood Ratio Test to identify genes that are

significantly differentially expressed between the Mizagliflozin-treated and control groups.

Multiple Testing Correction: Adjust the p-values for multiple testing using a method like the

Benjamini-Hochberg procedure to obtain adjusted p-values (padj or FDR).

Results Interpretation and Visualization:

Generate a list of differentially expressed genes based on a significance threshold (e.g.,

padj < 0.05) and a fold-change cutoff (e.g., |log2FoldChange| > 1).

Create visualizations such as volcano plots and heatmaps to explore the results.

Perform downstream analyses like gene ontology (GO) and pathway enrichment analysis

to understand the biological functions of the differentially expressed genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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